molecular formula C7H4Cl2O B1346813 2,5-Dichlorobenzaldehyde CAS No. 6361-23-5

2,5-Dichlorobenzaldehyde

Cat. No.: B1346813
CAS No.: 6361-23-5
M. Wt: 175.01 g/mol
InChI Key: BUXHYMZMVMNDMG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white to off-white crystalline powder with a melting point of approximately 54-58°C . It is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of 2,5-dichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    2,6-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 6th positions.

    2,3-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 3rd positions.

Uniqueness

2,5-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways and applications where other dichlorobenzaldehydes may not be as effective .

Properties

IUPAC Name

2,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXHYMZMVMNDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212992
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6361-23-5
Record name 2,5-Dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,5-Dichlorobenzaldehyde?

A1: this compound is an organic compound with the molecular formula C7H4Cl2O. Its molecular weight is 175.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, they highlight its use as a reagent in organic synthesis. For instance, it reacts with 3-oxo-N,3-diphenylpropanethioamide and 5,5-dimethyl-1,3-cyclohexanedione to produce a substituted tetrahydro-4H-benzo[b]pyran derivative [].

Q2: How does this compound contribute to the synthesis of bioactive molecules, and what are the observed biological activities?

A2: In a study, this compound played a crucial role in synthesizing 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile []. This compound, a β-enaminonitrile derivative, displayed promising cytotoxic activity against three human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 []. While the specific interaction mechanism with its target is not fully elucidated in the abstract, the research suggests the molecule's potential as an anticancer agent.

Q3: Are there any computational studies performed on derivatives synthesized using this compound, and what insights do they offer?

A3: Yes, Density Functional Theory (DFT) calculations were performed on the synthesized 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile []. These calculations, conducted at the Becke3-Lee-Yang-parr (B3LYP) level using the 6-311++G(d,p) basis set, provided insights into the molecule's electronic structure and properties []. The study also employed Hirshfeld surface analysis to visualize and understand the crystal packing of the compound []. Furthermore, molecular docking studies were performed, suggesting strong interactions of the synthesized compound with DNA methyltransferase 1, a potential target for anticancer activity [].

Q4: What are the implications of using this compound for synthesizing dichlorocinnamic acid isomers?

A4: Research indicates that this compound, often existing as a mixture of isomers, can be purified to obtain individual isomers []. These purified isomers serve as valuable precursors in the synthesis of distinct dichlorocinnamic acid isomers via the Perkin reaction []. This selective synthesis of isomers could be crucial for investigating their individual properties and potential applications in various fields.

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